Betnesol
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Overview
Description
Betnesol is a brand name for the compound betamethasone, a potent corticosteroid used to treat various inflammatory and allergic conditions. Corticosteroids are synthetic analogs of hormones produced by the adrenal cortex and are known for their anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betamethasone is synthesized through a multi-step process starting from a steroid nucleus. The synthesis involves several key steps, including:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Fluorination: Addition of a fluorine atom to enhance the anti-inflammatory activity.
Methylation: Introduction of methyl groups to increase the compound’s stability and potency.
Industrial Production Methods: Industrial production of betamethasone involves large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.
Chromatographic Purification: To isolate and purify the final product.
Crystallization: To obtain betamethasone in its pure crystalline form.
Types of Reactions:
Oxidation: Betamethasone can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert betamethasone into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can modify the functional groups on the betamethasone molecule, potentially altering its activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidized Metabolites: Resulting from oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Betamethasone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying steroidal structures and reactions.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cellular processes.
Medicine: Widely used in clinical research to study its efficacy in treating various inflammatory and autoimmune diseases.
Industry: Utilized in the pharmaceutical industry for the development of corticosteroid-based medications.
Mechanism of Action
Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This drug-receptor complex then translocates to the nucleus, where it binds to glucocorticoid response elements on DNA. This binding regulates the transcription of specific genes, leading to the suppression of inflammatory mediators and the promotion of anti-inflammatory proteins . The molecular targets include cytokines, chemokines, and adhesion molecules involved in the inflammatory response .
Comparison with Similar Compounds
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used for similar indications but with a different potency and duration of action.
Hydrocortisone: A less potent corticosteroid often used for milder inflammatory conditions.
Uniqueness of Betamethasone: Betamethasone is unique due to its high potency and long duration of action compared to other corticosteroids. Its fluorinated structure enhances its anti-inflammatory activity, making it particularly effective for severe inflammatory conditions .
Properties
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODGRNSFPNSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859294 |
Source
|
Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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